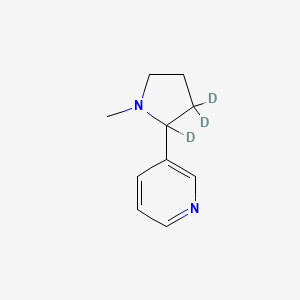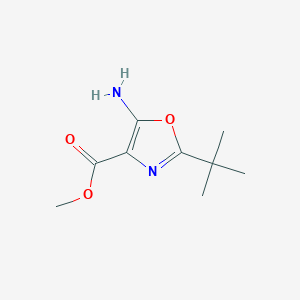
5-环丁基-4-甲基-4H-1,2,4-三唑-3-硫醇
描述
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with a thiol group attached
科学研究应用
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in various industrial applications.
作用机制
The mode of action of these compounds can involve interactions with their targets that lead to changes in cellular processes. For example, some 1,2,4-triazole derivatives have been found to exhibit excellent potency towards certain receptors .
In terms of pharmacokinetics, the ADME properties of these compounds can be influenced by factors such as their molecular weight, solubility, and the presence of functional groups .
The result of action of these compounds at the molecular and cellular level can vary widely, depending on their specific targets and the pathways they affect .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of these compounds .
生化分析
Biochemical Properties
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiol group in its structure is known to form strong bonds with metal ions, which can lead to the formation of stable complexes. These complexes can act as inhibitors or activators of various enzymes. For instance, the compound has been shown to interact with cadmium (II) salts to form luminescent polymers . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biochemical activity.
Cellular Effects
The effects of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a corrosion inhibitor, suggesting its potential to interact with cellular membranes and proteins This interaction can lead to changes in cell signaling pathways, potentially affecting gene expression and metabolic processes
Molecular Mechanism
At the molecular level, 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the binding affinity and specificity of the compound for its targets. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with metal ions, which can enhance its stability and prolong its activity . The degradation of these complexes over time can lead to a decrease in the compound’s efficacy. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, the compound can exhibit toxic or adverse effects, such as disruption of cellular metal homeostasis and oxidative stress . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. The compound can interact with enzymes and cofactors involved in redox reactions, metal ion homeostasis, and cellular detoxification. For instance, the thiol group can participate in redox reactions, leading to the formation of disulfide bonds and the modulation of enzyme activity . Additionally, the compound’s ability to form stable complexes with metal ions suggests potential interactions with metalloproteins and metal transporters, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can facilitate its transport across cellular membranes and its accumulation in specific tissues . Additionally, the triazole ring can participate in non-covalent interactions with transporters and binding proteins, further influencing the compound’s localization and distribution within cells.
Subcellular Localization
The subcellular localization of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is determined by its interactions with targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions can direct it to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum . Additionally, the triazole ring can participate in non-covalent interactions with proteins and lipids, further influencing the compound’s subcellular localization and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with cyclobutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Alkyl halides and bases like sodium hydride are typical reagents.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used under mild conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: S-alkylated derivatives.
Complexation: Metal complexes with varying coordination geometries.
相似化合物的比较
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclobutyl group.
3-Amino-5-mercapto-1,2,4-triazole: Contains an amino group instead of a cyclobutyl group.
5-Amino-4H-1,2,4-triazole-3-thiol: Contains an amino group and is used in similar applications.
Uniqueness
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and binding properties. This structural feature may enhance its potential as a ligand in coordination chemistry and its efficacy as an enzyme inhibitor .
属性
IUPAC Name |
3-cyclobutyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNJXCLJSCQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


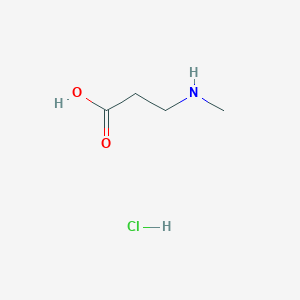

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
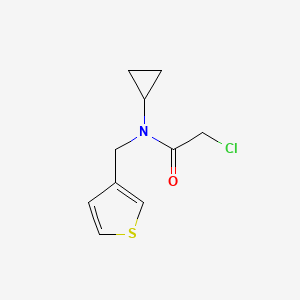
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

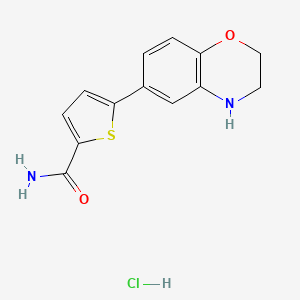
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
